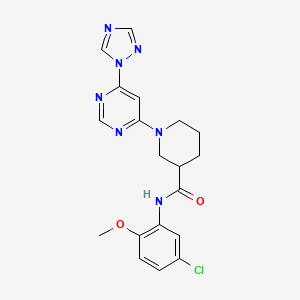
4-methyl-3-phenyl-1H-pyrazol-5-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-methyl-3-phenyl-1H-pyrazol-5-amine” is a compound that belongs to a family of 5-aminopyrazole derivatives, which are bioactive agents . They find a wide range of applications in the pharmaceutical and agrochemical industries .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . For instance, 5-Amino-3-(4-methylphenyl)-1-phenylpyrazole can be prepared by refluxing a mixture of p-methyl-benzoylacetonitrile and phenylhydrazine in ethanol .Molecular Structure Analysis
The molecular structure of “4-methyl-3-phenyl-1H-pyrazol-5-amine” is characterized by a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity . The IUPAC name for this compound is 3-methyl-4-phenyl-1H-pyrazol-5-ylamine .Chemical Reactions Analysis
Pyrazole derivatives are known to undergo a variety of chemical reactions. For instance, 5-Amino-3-methyl-1-phenylpyrazole reacts with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield 5-(2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine .Physical And Chemical Properties Analysis
The compound “4-methyl-3-phenyl-1H-pyrazol-5-amine” has a molecular weight of 173.22 . It is a solid at room temperature .Scientific Research Applications
Synthesis of Derivatives
The compound is used in the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives . These derivatives are synthesized by a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes .
Antioxidant Activity
The synthesized derivatives of the compound have been evaluated for their antioxidant activities . Some of these derivatives have shown good radical scavenging activity, even more active than ascorbic acid used as a standard .
Anticancer Activity
Several derivatives of the compound have shown cytotoxic properties on colorectal RKO carcinoma cells . In particular, compound 3i has exhibited an IC50 of 9.9±1.1 μM against RKO cell .
Antileishmanial and Antimalarial Evaluation
The compound has been evaluated for its antileishmanial and antimalarial activities . A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of compound 13 .
Herbicidal Activity
The compound has been used in the synthesis of 5-Heterocycloxy-3-methyl-1-phenyl-1H-pyrazol derivatives, which have shown inhibitory effect on the roots growth of various plants .
Green Chemistry Applications
A green, simple, and efficient method has been developed for the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s by the condensation of 1-phenyl-3-methylpyrazol-5-one with aromatic aldehydes .
Safety and Hazards
Future Directions
Pyrazoles have attracted particular attention due to their diverse biological activities and their presence in several drugs currently on the market . Therefore, future research could focus on exploring the potential applications of “4-methyl-3-phenyl-1H-pyrazol-5-amine hydrochloride” in the pharmaceutical and agrochemical industries.
Mechanism of Action
Target of Action
4-Methyl-3-phenyl-1H-pyrazol-5-amine hydrochloride is a pyrazole derivative, a class of compounds known for their diverse pharmacological effects .
Mode of Action
It’s worth noting that pyrazole derivatives have been shown to interact with their targets, leading to changes at the cellular level .
Biochemical Pathways
Pyrazole derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple pathways .
Result of Action
Some pyrazole derivatives have demonstrated cytotoxic activity on several human cell lines , suggesting potential anticancer activity.
properties
IUPAC Name |
4-methyl-5-phenyl-1H-pyrazol-3-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.ClH/c1-7-9(12-13-10(7)11)8-5-3-2-4-6-8;/h2-6H,1H3,(H3,11,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBWVECWXQCTHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1N)C2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-phenyl-1H-pyrazol-5-amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Cyclopropyl-3-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrrolidin-2-one](/img/structure/B2406974.png)
![7-(4-hydroxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2406975.png)




![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2406981.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-chloro-6-fluorobenzamide](/img/structure/B2406986.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-fluorobenzamide](/img/structure/B2406991.png)
![1,1-Bis(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]-1-ethanol](/img/structure/B2406993.png)

